Oxonantenine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

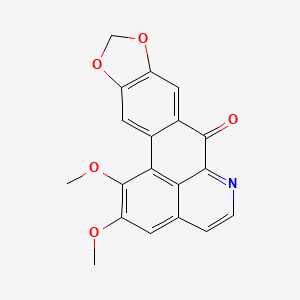

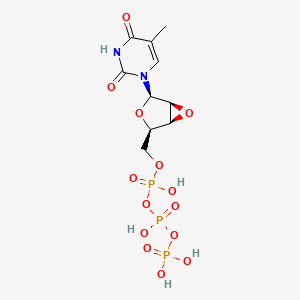

Oxonantenine belongs to the class of organic compounds known as aporphines. These are quinoline alkaloids containing the dibenzo[de, g]quinoline ring system or a dehydrogenated derivative thereof. Oxonantenine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, oxonantenine is primarily located in the membrane (predicted from logP). Oxonantenine can be biosynthesized from aporphine. Outside of the human body, oxonantenine can be found in cherimoya, custard apple, and herbs and spices. This makes oxonantenine a potential biomarker for the consumption of these food products.

Oxonantenine is an oxoaporphine alkaloid isolated from Annona glabra and has been shown to exhibit acetylcholinesterase inhibitory activity. It has a role as a plant metabolite and an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It is an organic heteropentacyclic compound, an oxacycle, an aromatic ether, an alkaloid antibiotic and an oxoaporphine alkaloid. It derives from an aporphine.

Scientific Research Applications

Phytochemical Composition

Oxonantenine has been identified as one of the significant alkaloids in the leaves of Annona vepretorum, along with other aporphine alkaloids such as liriodenine, lanuginosine, and lysicamine. The presence of these compounds is a first-time discovery in A. vepretorum leaves. Notably, oxonantenine and other alkaloids like vomifoliol and 1,3,6,6-tetramethyl-5,6,7,8-tetrahydro-isoquinolin-8-one were exclusively found in A. vepretorum, highlighting its unique phytochemical profile. These findings shed light on the complex phytochemical landscape of the Annonaceae family and underscore the potential of these compounds in scientific research applications (Teles et al., 2015).

Potential Medical and Pharmacological Applications

Isoquinoline Alkaloids in Medical Research

Oxonantenine, along with other isoquinoline alkaloids such as annocherine C, has been isolated from the leaves of Annona cherimola. These compounds, including oxoxylopine and (-)-asimilobine, hold significant interest in the field of medical research due to their potential therapeutic effects. The study of these alkaloids contributes to our understanding of the pharmacological properties of Annona species and their potential applications in drug discovery (Chen & Wu, 2001).

Oxonantenine and Its Role in Comparative Research

Contributions to Comparative Alkaloid Studies

Oxonantenine, identified in Nandina domestica seeds, is part of a group of isoquinoline alkaloids that have been a subject of extensive research. The discovery of new alkaloids like 6 R,6aS-N-nantenine Nβ -oxide and 6S,6aS-N-nantenine Nα -oxide, along with oxonantenine, enriches the repository of natural compounds available for comparative pharmacological studies. These studies contribute to a deeper understanding of the structural and functional diversity of alkaloids in different plant species and their potential implications in medicinal research (Qin et al., 2019).

properties

CAS RN |

15358-38-0 |

|---|---|

Product Name |

Oxonantenine |

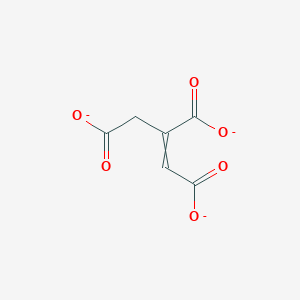

Molecular Formula |

C19H13NO5 |

Molecular Weight |

335.3 g/mol |

IUPAC Name |

18,19-dimethoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,12,14,16,18-octaen-11-one |

InChI |

InChI=1S/C19H13NO5/c1-22-14-5-9-3-4-20-17-15(9)16(19(14)23-2)10-6-12-13(25-8-24-12)7-11(10)18(17)21/h3-7H,8H2,1-2H3 |

InChI Key |

NFDVJYPMLVMXRR-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC5=C(C=C42)OCO5)OC |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC5=C(C=C42)OCO5)OC |

melting_point |

297-299°C |

Other CAS RN |

15358-38-0 |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![naphtho[2,3-c]furan-1(3H)-one](/img/structure/B1230204.png)

![2-[(2-nitro-3-pyridinyl)oxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1230205.png)

![3-[2-(Cyclohexen-1-yl)ethyl]-5-[[1-[2-(cyclohexen-1-yl)ethyl]-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]-[4-methoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]methyl]-6-oxo-2-sulfanylidenepyrimidin-4-olate](/img/structure/B1230220.png)

![N-[1-cyclohexyl-5-(2,2-dimethylpropylcarbamoyl)-3-hydroxy-6-methylheptan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B1230223.png)

![[4-(2-Pyridinyl)-1-piperazinyl]-[2-(3,4,5-trimethoxyphenyl)-4-quinolinyl]methanone](/img/structure/B1230227.png)